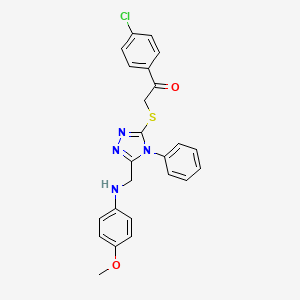

1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

CAS No.: 539809-23-9

Cat. No.: VC15445143

Molecular Formula: C24H21ClN4O2S

Molecular Weight: 465.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 539809-23-9 |

|---|---|

| Molecular Formula | C24H21ClN4O2S |

| Molecular Weight | 465.0 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-2-[[5-[(4-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |

| Standard InChI | InChI=1S/C24H21ClN4O2S/c1-31-21-13-11-19(12-14-21)26-15-23-27-28-24(29(23)20-5-3-2-4-6-20)32-16-22(30)17-7-9-18(25)10-8-17/h2-14,26H,15-16H2,1H3 |

| Standard InChI Key | RGLUVZZRJHMXIF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl |

Introduction

Molecular Architecture and Structural Features

Core Structural Components

The compound’s molecular formula, C24H21ClN4O2S (molecular weight: 465.0 g/mol), comprises a central 1,2,4-triazole ring substituted at positions 3, 4, and 5 with distinct functional groups . Key structural elements include:

| Structural Feature | Substituent |

|---|---|

| Position 3 of triazole | Thioethanone moiety (SCH2CO-) |

| Position 4 of triazole | Phenyl group |

| Position 5 of triazole | (4-Methoxyphenyl)aminomethyl group |

| Thioethanone side chain | 4-Chlorophenyl group |

This arrangement introduces steric hindrance and electronic diversity, influencing reactivity and intermolecular interactions. The chloro group enhances lipophilicity, while the methoxy group contributes to hydrogen-bonding capacity, suggesting potential for targeted bioactivity .

Spectroscopic Characterization

While direct spectral data for this compound remain unpublished, related triazole derivatives provide insights. For example, 1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone (PubChem CID: 2296200) exhibits:

-

¹H-NMR: Aromatic protons at δ 7.31–7.44 ppm, methoxy singlet at δ 3.53 ppm

-

13C-NMR: Carbonyl carbon at δ 167.5 ppm, triazole carbons at δ 148–152 ppm

These features likely extend to the target compound, with variations due to the (4-methoxyphenyl)aminomethyl substituent .

Synthesis and Chemical Reactivity

Reactivity and Derivatives

The compound’s reactivity centers on:

-

Triazole N-atoms: Participate in coordination chemistry and hydrogen bonding

-

Thioether linkage: Susceptible to oxidation to sulfoxides/sulfones

-

Chlorophenyl group: Enables Ullmann-type cross-coupling reactions

Derivatives such as Schiff bases (e.g., 11a-d, 12a-d) have been prepared via condensation with arylaldehydes, expanding structural diversity .

Future Research Directions

Synthetic Optimization

-

Screen alternative catalysts (e.g., DABCO) to improve cyclization yields beyond 73%

-

Explore microwave-assisted synthesis for reduced reaction times

Biological Screening

Priority targets include:

-

Kinase inhibition assays (e.g., EGFR, VEGFR)

-

In vivo pharmacokinetics to assess oral bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume